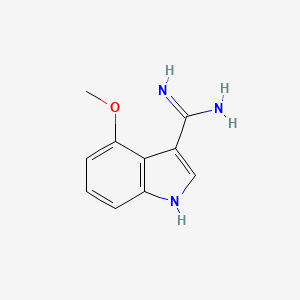

4-Methoxy-1H-indole-3-carboximidamide

Overview

Description

4-Methoxy-1H-indole-3-carboximidamide is a chemical compound with the empirical formula C10H11N3O . It has a molecular weight of 189.21 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=C2C(C(N)=N)=CNC2=CC=C1 . This indicates that the molecule contains a methoxy group (OCH3) attached to an indole ring, which is further substituted with a carboximidamide group.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research on indole derivatives often focuses on developing new synthetic methods that can enhance the efficiency, yield, and selectivity of reactions involving these compounds. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids is a significant advancement in the field. This method allows for the mild and efficient formation of diverse products through selective C-C and C-C/C-N bond formation, providing insights into the mechanism of C-H activation and electrophilic addition (Jing Zheng, Yan Zhang, Sunliang Cui, 2014). Similarly, the nucleophilic substitution reaction involving 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile for the regioselective synthesis of 2,3,6-trisubstituted indole derivatives highlights the synthetic utility of indole chemistry in generating novel compounds (Koji Yamada et al., 2009).

Biological Activities and Potential Applications

Indole derivatives are explored for their various biological activities, including antioxidant and cytotoxic properties. For example, the study of 6-methoxytetrahydro-β-carbolines derivatives prepared via the Maillard reaction, investigated for their in vitro antioxidant and cytotoxicity properties, demonstrates the potential of indole derivatives as both antioxidants and therapeutic agents with minimal toxicity (T. B. Goh et al., 2015). Additionally, the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of CysLT1 selective antagonists illustrates the therapeutic potential of indole derivatives in treating diseases associated with leukotriene pathways (Hua-yan Chen et al., 2016).

Molecular Docking and Structural Analysis

Indole derivatives are also subjects of molecular docking and structural analysis studies to understand their interaction with biological targets and their structural properties. For instance, the vibrational and electronic profiles, molecular docking, and biological prediction of indole hydrazones have been explored to assess their antioxidant, photoprotective, and antiproliferative activities. Such studies underscore the multifunctional drug potential of indole derivatives, especially in the context of neoplastic diseases (Monica Demurtas et al., 2019).

Safety and Hazards

While specific safety and hazard information for 4-Methoxy-1H-indole-3-carboximidamide is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. It’s classified as a non-combustible, acute toxic Cat.3 / toxic hazardous material or hazardous material causing chronic effects .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-methoxy-1h-indole-3-carboximidamide, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of cellular targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets in a manner that modulates the function of these targets . This modulation can lead to changes in cellular processes and responses.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name |

4-methoxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7-9(8)6(5-13-7)10(11)12/h2-5,13H,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCWEUDBIBFWFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672938 | |

| Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

889944-24-5 | |

| Record name | 1-(4-Methoxy-3H-indol-3-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)

![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)